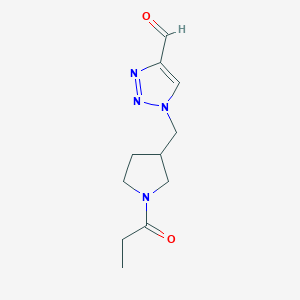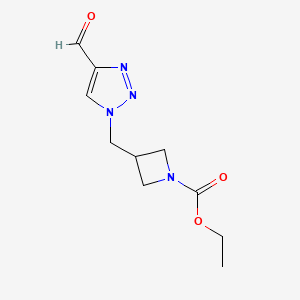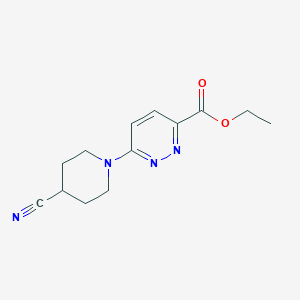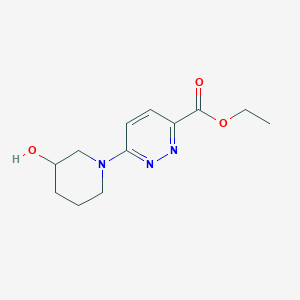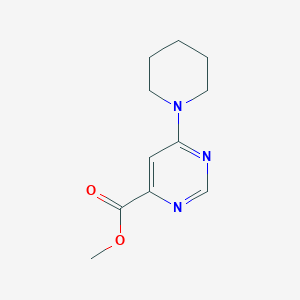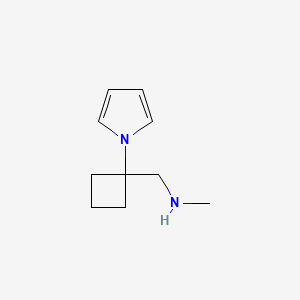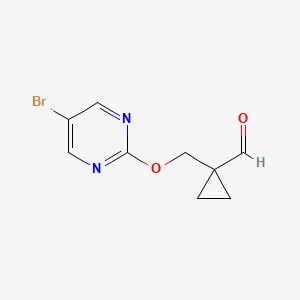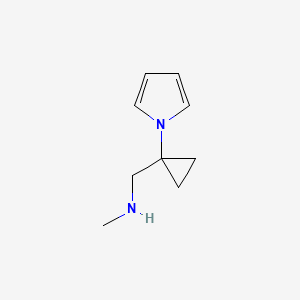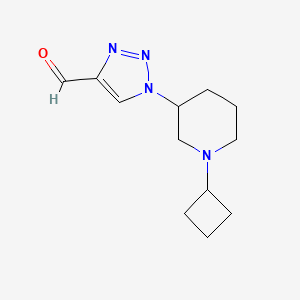
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CBT-T-CHO) is a heterocyclic compound consisting of a cyclobutylpiperidine, a 1H-1,2,3-triazole, and a carbaldehyde group. It is a highly stable, air-stable compound with a low toxicity profile and a wide range of applications in scientific research. CBT-T-CHO has been used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various organometallic compounds, such as palladium complexes, and in the synthesis of small molecules. Furthermore, CBT-T-CHO has been used in the synthesis of various heterocyclic compounds, such as imidazolium salts, triazoles, and thiazoles.
Scientific Research Applications
Highly Fluorescent Dyes and Sensing Applications
- A study explored the synthesis of highly fluorescent dyes with a pyrazolylpyrene (pyrazoolympicene) chromophore, exhibiting bright fluorescence and potential for sensing acidic environments due to their behavior as weak bases (Wrona-Piotrowicz et al., 2022).
Synthesis and Medicinal Chemistry
- Another research discussed the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method integral for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, underscoring the method's compatibility with solid-phase peptide synthesis (Tornøe et al., 2002).
Heterocyclic Compound Synthesis
- Research on sulfonyl-1,2,3-triazoles revealed they serve as stable precursors for various heterocycles important in synthetic and medicinal chemistry. These compounds facilitate the introduction of nitrogen atoms into heterocycles, showcasing the versatility of 1,2,3-triazoles in synthetic chemistry (Zibinsky & Fokin, 2013).
Antimicrobial Activity
- A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated their potential as antimicrobial agents, highlighting the relevance of triazole derivatives in developing new therapeutics (Bhat et al., 2016).
Carboannulation and Functionalized Triazolopyridines
- Another investigation reported the synthesis of carboannulated and functionalized triazolopyridines via a novel method, showing the utility of triazole derivatives in creating complex organic structures with potential pharmaceutical applications (Syrota et al., 2020).
properties
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,9,11-12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCUSCLSJLEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






